Disulergine
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Overview
Description
Disulergine is a chemical compound known for its role as a dopamine receptor agonist. It is also recognized for its ability to inhibit prolactin release. The compound belongs to the class of ergoline derivatives, which are known for their diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disulergine involves the reaction of ergoline derivatives with specific reagents to introduce the desired functional groups. The process typically includes steps such as alkylation, sulfonation, and amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: Disulergine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; conditions include acidic or basic environments.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents and controlled temperatures.
Substitution: Halogens, alkylating agents; conditions vary depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Disulergine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Investigated for its potential therapeutic effects in treating disorders related to dopamine dysregulation, such as Parkinson’s disease and hyperprolactinemia.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
Disulergine exerts its effects primarily through its action on dopamine receptors. It binds to these receptors, mimicking the action of dopamine and thereby modulating neurotransmitter release and signaling pathways. This interaction leads to the inhibition of prolactin release and has various effects on the central nervous system .
Comparison with Similar Compounds
Bromocriptine: Another dopamine receptor agonist used to treat Parkinson’s disease and hyperprolactinemia.
Cabergoline: A long-acting dopamine receptor agonist with similar applications.
Pergolide: Used in the treatment of Parkinson’s disease and known for its potent dopamine receptor agonist activity.
Uniqueness of Disulergine: this compound is unique in its specific binding affinity and selectivity for certain dopamine receptor subtypes. This selectivity allows for targeted therapeutic effects with potentially fewer side effects compared to other similar compounds.
Properties
CAS No. |
59032-40-5 |
---|---|
Molecular Formula |
C17H24N4O2S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C17H24N4O2S/c1-20(2)24(22,23)19-12-8-14-13-5-4-6-15-17(13)11(9-18-15)7-16(14)21(3)10-12/h4-6,9,12,14,16,18-19H,7-8,10H2,1-3H3/t12-,14+,16+/m0/s1 |
InChI Key |
VUEGYUOUAAVYAS-JGGQBBKZSA-N |
SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(C)C |
Isomeric SMILES |
CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(C)C |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CH 29-717 CH 29717 CH 29717 monohydrochloride N,N-dimethyl-N'-(6-methyl-ergoline-8a-yl)-sulfamide hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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